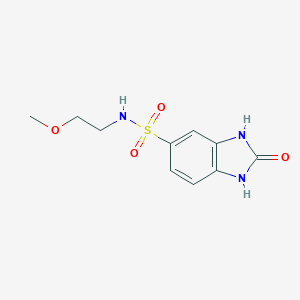
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as mebendazole sulfoxide and has been used as an anthelmintic drug for the treatment of parasitic infections. In recent years, mebendazole sulfoxide has gained attention for its potential as an anticancer agent, and several studies have been conducted to investigate its mechanism of action and therapeutic potential.
Mécanisme D'action
The exact mechanism of action of mebendazole sulfoxide is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules are protein structures that are involved in cell division and are a target for several anticancer drugs. Mebendazole sulfoxide is thought to bind to the colchicine binding site on microtubules, which results in the disruption of microtubule assembly and function. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mebendazole sulfoxide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis, including p21, p27, and Bax. Mebendazole sulfoxide has also been shown to inhibit the expression of several genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α). In addition, mebendazole sulfoxide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of mebendazole sulfoxide as an anticancer agent is its low toxicity compared to other microtubule-targeting drugs, such as paclitaxel and vinblastine. Mebendazole sulfoxide has also been shown to have synergistic effects when used in combination with other anticancer drugs, such as cisplatin and doxorubicin. However, one limitation of mebendazole sulfoxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on mebendazole sulfoxide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to mebendazole sulfoxide. Finally, further studies are needed to investigate the potential of mebendazole sulfoxide in combination with other anticancer agents and in the treatment of specific types of cancer, such as glioblastoma and pancreatic cancer.
Méthodes De Synthèse
Mebendazole sulfoxide can be synthesized by the oxidation of mebendazole, which is a benzimidazole anthelmintic drug. The oxidation reaction is typically carried out using a strong oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields mebendazole sulfoxide as the major product, which can be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Mebendazole sulfoxide has been extensively studied for its potential as an anticancer agent. Several studies have shown that mebendazole sulfoxide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O4S/c1-17-5-4-11-18(15,16)7-2-3-8-9(6-7)13-10(14)12-8/h2-3,6,11H,4-5H2,1H3,(H2,12,13,14) |
Clé InChI |
CRIYHQXGPNVMFI-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
SMILES canonique |
COCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)